REACTION_CXSMILES
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B(O)O.Br[C:5]1[CH:6]=[C:7]([CH:10]=[O:11])[S:8][CH:9]=1.[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1B(O)O>>[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:5]1[CH:6]=[C:7]([CH:10]=[O:11])[S:8][CH:9]=1
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=C(SC1)C=O
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Name
|
|
Quantity
|
26 mg
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Type
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reactant
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Smiles
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O1C(=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=1C=C(SC1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |